molecular formula C15H17Cl2N3O B1464058 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride CAS No. 1311318-31-6

1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride

Cat. No.: B1464058
CAS No.: 1311318-31-6
M. Wt: 326.2 g/mol
InChI Key: OYHMXLTXJZMJAQ-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative . It has a molecular weight of 326.22 and a molecular formula of C15H17Cl2N3O .


Synthesis Analysis

The synthesis of this compound involves several steps . The first step involves reacting diethanol amine with thionyl chloride to prepare di (2-chloroethyl) methylamine hydrochloride. The second step involves reacting 3-chloroaniline with di (2-chloroethyl) methylamine hydrochloride to prepare 1- (3-chlorphenyl) piperazine hydrochloride. The third step involves reacting 1- (3-chlorphenyl) piperazine hydrochloride with 1-bromine-3-chloropropane to prepare 1- (3-chlorphenyl)-4- (3-chloropropyl) piperazine hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, an oxadiazole ring, and a spiro ring .

Scientific Research Applications

Oxadiazole Derivatives in Drug Development

Oxadiazole derivatives, including 1,3,4-oxadiazole, have been extensively studied for their pharmacological properties. These compounds are known for their broad spectrum of biological activities, which includes antimicrobial, anticancer, anti-inflammatory, and many others. The structural feature of the 1,3,4-oxadiazole ring enables effective binding with various enzymes and receptors in biological systems, facilitating numerous weak interactions that are beneficial for drug development. This versatility makes oxadiazole derivatives a focal point in medicinal chemistry for the creation of novel therapeutic agents with high efficacy and minimal toxicity (Verma et al., 2019).

Role in Antimicrobial Resistance

The rise of antimicrobial resistance has prompted the investigation into new compounds that can effectively combat resistant microbial strains. 1,3,4-Oxadiazole derivatives have shown promise in this area, with some new structures exceeding the activity of existing antibiotics. These findings highlight the potential of oxadiazole derivatives as leading candidates for the development of new antimicrobial drugs, addressing the critical need for novel treatments against resistant pathogens (Glomb & Świątek, 2021).

Synthetic Routes and Applications

The synthetic versatility of oxadiazoles, particularly the 1,3,4-oxadiazole scaffold, supports their application across a wide range of fields beyond pharmacology. These include polymers, material science, and organic electronics. The ease of synthesizing 1,3,4-oxadiazole derivatives, combined with their potential for forming π-conjugated systems, makes them suitable as building blocks for various fluorescent frameworks, especially in chemosensors for metal ion detection. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make these molecules highly valuable in material science and sensor technology (Sharma et al., 2022).

Properties

IUPAC Name

5-(6-azaspiro[2.5]octan-2-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O.ClH/c16-11-3-1-2-10(8-11)13-18-14(20-19-13)12-9-15(12)4-6-17-7-5-15;/h1-3,8,12,17H,4-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHMXLTXJZMJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2C3=NC(=NO3)C4=CC(=CC=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride
Reactant of Route 4
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride
Reactant of Route 6
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride

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